molecular formula C13H15N5O3S B11509178 methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate

methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate

Cat. No.: B11509178
M. Wt: 321.36 g/mol
InChI Key: WLNIRBRRTJJFEO-WJDWOHSUSA-N
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Description

Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate typically involves the reaction of 4-methoxyphenylhydrazine with a suitable ester derivative. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium borohydride or potassium carbonate . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions may require catalysts like iron or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole moiety.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole ring.

Uniqueness

Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its potential neuroprotective and anti-inflammatory properties set it apart from other triazole derivatives .

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

methyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C13H15N5O3S/c1-18-8-14-17-13(18)22-11(12(19)21-3)16-15-9-4-6-10(20-2)7-5-9/h4-8,15H,1-3H3/b16-11-

InChI Key

WLNIRBRRTJJFEO-WJDWOHSUSA-N

Isomeric SMILES

CN1C=NN=C1S/C(=N\NC2=CC=C(C=C2)OC)/C(=O)OC

Canonical SMILES

CN1C=NN=C1SC(=NNC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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